

Structural Basis for the Selectivity of DDR1-IN-1: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of DDR1-IN-1, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). DDR1 is a unique receptor tyrosine kinase (RTK) activated by collagen and has been implicated in the progression of various diseases, including fibrosis, atherosclerosis, and cancer.[1][2] DDR1-IN-1 serves as a critical chemical probe for elucidating DDR1-dependent signaling pathways and as a scaffold for the development of therapeutic agents.[2][3] This document details the inhibitor's binding mode, the structural features governing its selectivity, quantitative inhibitory data, and the experimental protocols used for its characterization.

Structural Basis of DDR1-IN-1 Binding and Inhibition

DDR1-IN-1 is a type II kinase inhibitor, meaning it preferentially binds to and stabilizes the inactive conformation of the kinase domain.[4] The co-crystal structure of the human DDR1 kinase domain in complex with DDR1-IN-1 (PDB ID: 4CKR) reveals that the inhibitor binds to the ATP-binding pocket, extending into an adjacent allosteric site.[3][4] This binding mode locks the kinase in the "DFG-out" conformation, where the conserved Asp-Phe-Gly motif at the start of the activation loop is flipped from its active state position.[4][5] This conformational change prevents the kinase from adopting its active state, thereby inhibiting ATP binding and subsequent phosphorylation.

Key interactions between DDR1-IN-1 and the DDR1 kinase domain, as observed in the 2.2 Å resolution crystal structure, include:[3][5][6]



- Hinge Region Interaction: The carbonyl of the inhibitor's indolin-2-one "head" group forms a crucial hydrogen bond with the backbone amide of Met704 in the hinge region.[1]
- Linker and DFG Motif Interaction: The amide group in the linker region of DDR1-IN-1 forms hydrogen bonds with the side chain of Glu672 (from the αC-helix) and the backbone amide of Asp784 (of the DFG motif).[5]
- Hydrophobic Pocket: The trifluoromethyl "tail" of the inhibitor occupies a hydrophobic pocket created by the DFG-out conformation.[6]

The Molecular Logic of DDR1-IN-1 Selectivity

The selectivity of a kinase inhibitor is paramount to its utility as both a research tool and a therapeutic candidate. DDR1-IN-1 exhibits high selectivity for DDR1 over most other kinases, including the closely related DDR2 and the structurally similar ABL kinase.[2][7]

Selectivity over ABL Kinase

Despite both being type II inhibitors that bind the DFG-out conformation, DDR1-IN-1 is significantly more selective for DDR1 (IC50 = 105 nM) than for ABL kinase (IC50 = 1.8 μ M).[1] The structural basis for this selectivity arises from subtle but critical differences between the two kinases:

- The Ether Bridge: DDR1-IN-1 possesses an ether bridge that is absent in inhibitors like imatinib. This bridge alters the dihedral angle of the "head" group relative to the rest of the inhibitor.[1][6]
- P-Loop Disruption: As a result of this altered orientation, the indolin-2-one head group of DDR1-IN-1 is positioned away from the P-loop of ABL kinase. This disrupts critical hydrophobic interactions with ABL's Tyr253 residue, which are important for high-affinity binding of inhibitors like imatinib.[1][6]
- Gatekeeper Interaction: The ether bridge also eliminates a potential hydrogen bond with the
 "gatekeeper" residue, Thr701 in DDR1 (Thr315 in ABL).[1] While this might seem
 counterintuitive, the overall conformational and steric effects lead to a less favorable
 interaction with ABL compared to DDR1.



Selectivity over DDR2

DDR1-IN-1 is approximately 4-fold more selective for DDR1 than for DDR2 (IC50 values of 105 nM and 413 nM, respectively).[2][8] While the overall binding pockets of DDR1 and DDR2 are highly conserved, subtle differences in residue composition and conformational dynamics likely account for this modest selectivity.

Quantitative Data on DDR1-IN-1 Activity

The inhibitory activity of DDR1-IN-1 has been quantified through various biochemical and cell-based assays.

Table 1: In Vitro Kinase Inhibition Data

| Target Kinase | Assay Type | IC50 (nM) | Reference(s) |
|---------------|-----------------|-----------|--------------|
| DDR1 | Lanthascreen | 105 | [2][7][9] |
| DDR2 | Lanthascreen | 413 | [2][8] |
| ABL | Enzymatic Assay | 1800 | [1] |

Table 2: Cellular Activity Data

| Cell Line | Assay Type | Measured Effect | EC50 (nM) | Reference(s) |
|-----------|--------------|---|-----------|--------------|
| U2OS | Western Blot | Inhibition of basal DDR1 autophosphorylat ion | 86 | [2][7] |
| U2OS | Western Blot | Inhibition of collagen-induced autophosphorylat ion | 86.76 | [8] |

Table 3: Crystallographic Data for DDR1-IN-1 in Complex with DDR1



| Parameter | Value | Reference(s) |
|--------------|-------------------|--------------|
| PDB ID | 4CKR | [1][3] |
| Resolution | 2.20 Å | [2][3] |
| Method | X-RAY DIFFRACTION | [3] |
| R-Value Work | 0.198 | [3] |
| R-Value Free | 0.247 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize DDR1-IN-1.

In Vitro Kinase Binding Assay (Lanthascreen®)

This assay measures the binding and displacement of an ATP-competitive fluorescent tracer from the kinase's ATP pocket.[10]

- Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a
 europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647labeled tracer that binds to the ATP site. Binding of an inhibitor like DDR1-IN-1 displaces the
 tracer, leading to a loss of FRET signal.[10]
- Reagents:
 - Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[10]
 - Recombinant DDR1 kinase.
 - Eu-labeled anti-tag antibody.
 - Alexa Fluor® 647-labeled kinase tracer (e.g., Tracer 178).[10]
 - DDR1-IN-1 serially diluted in DMSO.
- Procedure:



- All additions are typically performed in a 384-well plate with a final volume of 15 μL.
- Add 5 μL of test compound (DDR1-IN-1) at 3x the final desired concentration.
- Add 5 μL of a kinase/antibody mixture (e.g., 15 nM kinase and 6 nM antibody) at 3x concentration.
- Add 5 μL of the tracer at 3x concentration.
- Incubate the plate for 1 hour at room temperature, protected from light.
- Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET,
 calculating the emission ratio of the acceptor (665 nm) to the donor (615 nm).
- Plot the emission ratio against the inhibitor concentration and fit the data to a fourparameter logistic equation to determine the IC50 value.[10]

Cellular DDR1 Autophosphorylation Assay

This assay quantifies the ability of DDR1-IN-1 to inhibit DDR1 kinase activity within a cellular context.[1][7]

- Cell Culture: Human osteosarcoma (U2OS) cells overexpressing DDR1 are commonly used.
 Cells are cultured in standard media and plated in 96-well plates at a density of ~3000 cells per well.[7]
- Inhibitor Treatment:
 - Cells are pre-treated with varying concentrations of DDR1-IN-1 (or DMSO as a vehicle control) for 1 hour.[1][7]
- Collagen Stimulation:
 - The media is replaced with media containing the same concentrations of inhibitor plus a stimulant, such as 10 µg/mL rat tail collagen I, to induce DDR1 activation.[1][7]
 - Incubate for 2 hours.[1][7]



Cell Lysis:

- Wash cells three times with cold PBS.
- Lyse the cells using a lysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1% Triton X-100, 5 mM EDTA, supplemented with phosphatase and protease inhibitors like NaF, Na3VO4, PMSF, and leupeptin).
- Western Blot Analysis:
 - Separate cell lysates by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., antipY513).
 - Probe a parallel blot or strip and re-probe the same blot with an antibody for total DDR1 to normalize for protein loading.
 - Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
 - Quantify band densities using software like ImageJ.
 - Calculate the ratio of phosphorylated to total DDR1, normalize to the DMSO control, and plot against inhibitor concentration to determine the EC50 value.[1][7]

X-ray Crystallography

This technique provides high-resolution structural information on the inhibitor-kinase complex.

- Protein Expression and Purification: The kinase domain of human DDR1 is expressed (e.g., in Sf9 insect cells) and purified using affinity and size-exclusion chromatography.
- Complex Formation: The purified DDR1 kinase domain is incubated with a molar excess of DDR1-IN-1 to ensure saturation of the binding site.
- Crystallization: The DDR1-IN-1 complex is subjected to crystallization screening using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and additives.



11

- Data Collection and Processing:
 - Crystals are cryo-protected and flash-frozen in liquid nitrogen.
 - X-ray diffraction data are collected at a synchrotron source.
 - The data are processed, integrated, and scaled using standard crystallographic software.
- Structure Solution and Refinement:
 - The structure is solved by molecular replacement using a homologous kinase structure as a search model.
 - The model is refined against the diffraction data, and the inhibitor molecule is built into the electron density map.
 - Iterative cycles of refinement and manual model building are performed until convergence is reached, resulting in the final high-resolution structure.[3]

Visualizations of Pathways and Mechanisms DDR1 Signaling Pathway

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// Define edges Collagen -> DDR1 [label=" binds"]; DDR1 -> AutoP [label=" induces"]; AutoP -> ShcA [label=" recruits"]; AutoP -> PI3K; AutoP -> MAPK_path; AutoP -> NFkB; AutoP -> Notch; AutoP -> Src;

PI3K -> AKT -> mTOR; mTOR -> Proliferation; mTOR -> Survival; MAPK_path -> Proliferation; MAPK path -> Migration; NFkB -> Survival; Notch -> Survival; Src -> Migration;

// Set graph attributes for size graph [size="7.6,5"]; ratio = "auto"; }

Caption: Downstream signaling pathways activated upon collagen-induced DDR1 autophosphorylation.[12][13]

DDR1-IN-1 Binding Mechanism

// Connections Head -> Hinge [style=dashed, arrowhead=normal, color="#202124", label=" H-Bond", fontcolor="#202124"]; Linker -> DFG [style=dashed, arrowhead=normal, color="#202124", label=" H-Bond", fontcolor="#202124"]; Linker -> aC_Helix [style=dashed, arrowhead=normal, color="#202124", label=" H-Bond", fontcolor="#202124"]; Tail -> Pocket [style=dashed, arrowhead=normal, color="#202124", label=" Hydrophobic\n Interaction", fontcolor="#202124"]; Head -> Linker -> Tail [style=solid, arrowhead=none, color="#5F6368"];

// Set graph attributes for size graph [size="7.6,4"]; ratio = "auto"; }

Caption: Key interactions between DDR1-IN-1 and the DDR1 kinase domain in the DFG-out conformation.[1][5]

Workflow for Cellular Autophosphorylation Assay

// Nodes A [label="1. Plate U2OS-DDR1 cells\nin 96-well plates"]; B [label="2. Pre-treat with DDR1-IN-1\n(1 hour)"]; C [label="3. Stimulate with Collagen\n(2 hours)"]; D [label="4. Wash (PBS) and Lyse Cells"]; E [label="5. SDS-PAGE and Western Blot"]; F [label="6. Probe with Antibodies\n(anti-pDDR1, anti-total DDR1)"]; G [label="7. Image and Quantify Bands\n(e.g., ImageJ)"]; H [label="8. Normalize pDDR1 to total DDR1\nand calculate EC50"];

```
// Edges A -> B -> C -> D -> E -> F -> G -> H;
```

// Set graph attributes for size graph [size="7.6,6"]; ratio = "auto"; }



Caption: Experimental workflow for determining the cellular potency (EC50) of DDR1-IN-1.[1][7]

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